Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent condensation methods. The compound features a tetrahydropyrimidine core substituted with:
- A propan-2-yl ester at position 5, contributing to lipophilicity and steric bulk.
- A 4-(carbamoylmethoxy)phenyl group at position 4, which introduces hydrogen-bonding capabilities via the carbamoyl moiety.
- A methyl group at position 6 and a 2-oxo group, common in DHPMs with biological activity.
This structure is hypothesized to exhibit antioxidant, antitumor, or enzyme-inhibitory properties based on structural analogs documented in the literature .
Properties
IUPAC Name |
propan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-9(2)25-16(22)14-10(3)19-17(23)20-15(14)11-4-6-12(7-5-11)24-8-13(18)21/h4-7,9,15H,8H2,1-3H3,(H2,18,21)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNDAZOUPGKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with urea or thiourea, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences between the target compound and analogs include:
Substituent Analysis :
- 2-Oxo vs. 2-thioxo : Thioxo analogs (e.g., compounds in ) exhibit higher radical scavenging activity due to sulfur’s electron-withdrawing effects .
Antioxidant Activity :
- Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate (IC₅₀: 0.6 mg/mL in DPPH assay) outperforms gallic acid due to thioxo and furan groups . The target’s carbamoylmethoxy group may further enhance radical scavenging via NH₂ interactions.
Antitumor Activity :
- Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate inhibits thymidine phosphorylase (IC₅₀: 396.7 μM), while methyl 4-(benzyloxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate shows cytochrome c oxidase inhibition (69.6% at 100 μM) . The target’s carbamoylmethoxy group could modulate selectivity toward specific cancer targets.
Antibacterial Activity :
- Triazole hybrids (e.g., compound 7e in ) with chlorophenyl groups exhibit activity against Mycobacterium tuberculosis (MIC: <10 μM). The target’s carbamoyl group may improve solubility for enhanced bioavailability .
Physicochemical Properties
*LogP calculated using ChemDraw.
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